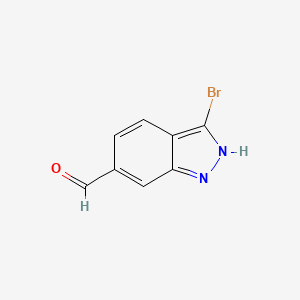

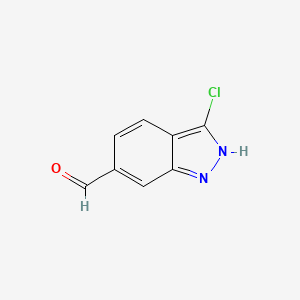

3-Chloro-1H-indazole-6-carbaldehyde

Vue d'ensemble

Description

“3-Chloro-1H-indazole-6-carbaldehyde” is a chemical compound with the molecular formula C8H5ClN2O. It has a molecular weight of 180.59 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of indazoles, including “3-Chloro-1H-indazole-6-carbaldehyde”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “3-Chloro-1H-indazole-6-carbaldehyde” is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H, (H,10,11) .Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

“3-Chloro-1H-indazole-6-carbaldehyde” is a solid compound stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 180.59 .Applications De Recherche Scientifique

Antihypertensive Agents

3-Chloro-1H-indazole-6-carbaldehyde: has potential applications in the development of antihypertensive drugs. Indazole derivatives have been studied for their vasodilatory properties, which can help in lowering blood pressure .

Anticancer Therapeutics

The compound’s structural motif is found in several anticancer agents. Its ability to interact with various biological targets makes it a valuable scaffold for designing drugs aimed at treating different types of cancer .

Antidepressant Medications

Indazole compounds, including 3-Chloro-1H-indazole-6-carbaldehyde , are explored for their role in central nervous system disorders. They may serve as serotonin receptor antagonists, providing a pathway for antidepressant drug development .

Anti-inflammatory Drugs

The anti-inflammatory properties of indazole derivatives make them suitable for creating medications that can alleviate inflammation. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Antibacterial Agents

Research has shown that indazole-based compounds can be effective against bacterial infections. They can be designed to target specific bacterial enzymes or pathways, leading to the development of new antibacterial drugs .

Phosphoinositide 3-Kinase Inhibitors

Indazoles are known to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases. This application suggests a role for 3-Chloro-1H-indazole-6-carbaldehyde in respiratory therapy .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been used in the synthesis of HIV protease inhibitors. These inhibitors are crucial in the management and treatment of HIV/AIDS .

Acetylcholinesterase Inhibitors

Indazole derivatives are investigated for their potential to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer’s. This research could lead to new treatments for such conditions .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds, such as 3-Chloro-1H-indazole-6-carbaldehyde, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole compounds are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole compounds are known to influence various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w values, suggests it has good bioavailability .

Result of Action

Indazole compounds are known to have various effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Propriétés

IUPAC Name |

3-chloro-2H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPONTVKJJKXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)

![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)

![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)